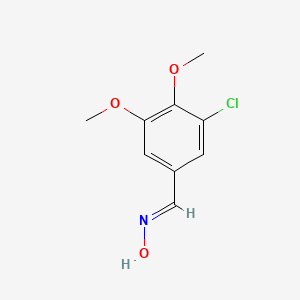

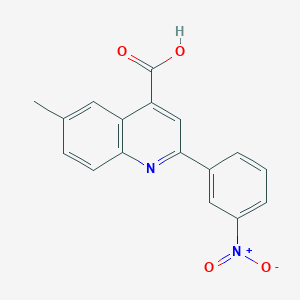

![molecular formula C22H24N2O2 B5506420 ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)

ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- Synthesis Methods : Synthesis of quinoline derivatives often involves multistep reactions utilizing various starting materials and reagents. For example, Mizuno et al. (2006) describe the synthesis of related quinoline derivatives using the Friedel–Crafts reaction and Krohnke reaction, highlighting the complexity of these synthetic routes (Mizuno et al., 2006).

Molecular Structure Analysis

- Molecular Structure : Quinoline derivatives often exhibit complex molecular structures. Xiang (2004) provided insights into the crystal structure of a related compound, highlighting the intricacies of quinoline molecular frameworks (Wangchun Xiang, 2004).

Chemical Reactions and Properties

- Chemical Reactions : Quinoline derivatives undergo various chemical reactions, forming new compounds with different properties. For instance, Reisch et al. (1993) explored reactions of a quinoline derivative with 1,4-dibromo-2-methyl-2-butene, demonstrating the reactivity of such compounds (J. Reisch et al., 1993).

Physical Properties Analysis

- Physical Properties : Quinoline derivatives' physical properties can be determined through various analytical techniques. For example, Sapnakumari et al. (2014) conducted a study involving thermogravimetric analysis, differential thermal analysis, and X-ray diffraction to understand the physical characteristics of a quinoline derivative (M. Sapnakumari et al., 2014).

Chemical Properties Analysis

- Chemical Properties : The chemical properties of quinoline derivatives are diverse, influenced by their molecular structure. Bojinov et al. (2003) synthesized new quinoline derivatives and examined their potential as dyes, indicating the varied chemical applications of these compounds (V. Bojinov & I. Grabchev, 2003).

Scientific Research Applications

Antirheumatic Drug Development

Studies on disease-modifying antirheumatic drugs (DMARDs) have highlighted the synthesis and activity of metabolites of quinoline derivatives. These compounds, including ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), have been evaluated for their potential as new types of DMARDs. The metabolites have shown anti-inflammatory effects in models, albeit slightly lower than their parent compounds (Baba et al., 1998).

Synthesis of Metabolites

Efficient synthesis routes for metabolites of TAK-603 have been developed, showcasing the potential for creating novel compounds with therapeutic applications. These synthetic approaches allow for the exploration of the pharmacological properties of these metabolites (Mizuno et al., 2006).

Cytotoxic Activity Against Cancer Cells

Quinoline derivatives have been studied for their cytotoxic activity against various cancer cell lines. Some derivatives showed potent cytotoxic effects, with IC(50) values less than 10 nM, highlighting their potential as cancer therapeutics (Deady et al., 2003).

Optical and Structural Properties

The structural and optical properties of quinoline derivatives thin films have been investigated for their potential applications in materials science. These studies provide insights into the suitability of such compounds for use in optical devices and other applications requiring specific optical characteristics (Zeyada et al., 2016).

Antimycobacterial Properties

Research into the antimycobacterial properties of quinoline derivatives has identified compounds with promising anti-tubercular activities. These findings are significant for the development of new treatments for tuberculosis, especially given the emergence of multidrug-resistant strains (Venugopala et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-(4-ethylanilino)-6,8-dimethylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-5-16-7-9-17(10-8-16)24-21-18-12-14(3)11-15(4)20(18)23-13-19(21)22(25)26-6-2/h7-13H,5-6H2,1-4H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTLGRVVSNLKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C(C=NC3=C(C=C(C=C32)C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)

![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)

![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)

![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)

![N-{3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5506418.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)

![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)

![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)

![2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5506449.png)